molecular formula C19H23Cl2NO B2800886 N-(adamantan-1-yl)-2-chloro-N-[(4-chlorophenyl)methyl]acetamide CAS No. 771500-68-6

N-(adamantan-1-yl)-2-chloro-N-[(4-chlorophenyl)methyl]acetamide

Cat. No.: B2800886
CAS No.: 771500-68-6
M. Wt: 352.3
InChI Key: DMGBYGFIWPCXKF-UHFFFAOYSA-N
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Description

N-(adamantan-1-yl)-2-chloro-N-[(4-chlorophenyl)methyl]acetamide is a synthetic organic compound that features an adamantane core, a unique polycyclic hydrocarbon structure

Scientific Research Applications

N-(adamantan-1-yl)-2-chloro-N-[(4-chlorophenyl)methyl]acetamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(adamantan-1-yl)-2-chloro-N-[(4-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and hydrolysis products such as carboxylic acids and amines .

Comparison with Similar Compounds

Similar Compounds

  • N-(adamantan-1-yl)-2-chloroacetamide
  • N-(adamantan-1-yl)-2-bromo-N-[(4-chlorophenyl)methyl]acetamide
  • N-(adamantan-1-yl)-2-chloro-N-[(4-fluorophenyl)methyl]acetamide

Uniqueness

N-(adamantan-1-yl)-2-chloro-N-[(4-chlorophenyl)methyl]acetamide is unique due to the combination of its adamantane core and the specific substitution pattern of chlorine and phenylmethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(1-adamantyl)-2-chloro-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23Cl2NO/c20-11-18(23)22(12-13-1-3-17(21)4-2-13)19-8-14-5-15(9-19)7-16(6-14)10-19/h1-4,14-16H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGBYGFIWPCXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N(CC4=CC=C(C=C4)Cl)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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